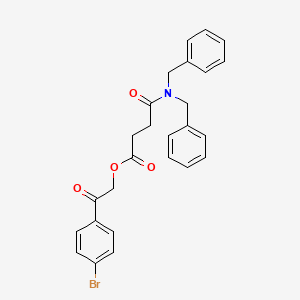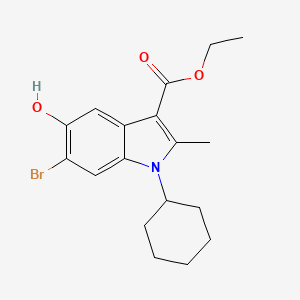
2-(4-Bromophenyl)-2-oxoethyl 4-(dibenzylamino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMOPHENYL)-2-OXOETHYL 3-(DIBENZYLCARBAMOYL)PROPANOATE is an organic compound that features a bromophenyl group, an oxoethyl group, and a dibenzylcarbamoyl propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-(DIBENZYLCARBAMOYL)PROPANOATE typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl compounds to introduce the bromine atom at the para position.
Formation of the Oxoethyl Group:
Formation of the Dibenzylcarbamoyl Propanoate Moiety: This step involves the reaction of dibenzylamine with a suitable propanoate derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 3-(DIBENZYLCARBAMOYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
2-(4-BROMOPHENYL)-2-OXOETHYL 3-(DIBENZYLCARBAMOYL)PROPANOATE has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-(DIBENZYLCARBAMOYL)PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in π-π interactions, while the oxoethyl and dibenzylcarbamoyl groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-CHLOROPHENYL)-2-OXOETHYL 3-(DIBENZYLCARBAMOYL)PROPANOATE
- 2-(4-FLUOROPHENYL)-2-OXOETHYL 3-(DIBENZYLCARBAMOYL)PROPANOATE
- 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-(DIBENZYLCARBAMOYL)PROPANOATE
Uniqueness
The uniqueness of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-(DIBENZYLCARBAMOYL)PROPANOATE lies in the presence of the bromine atom, which can influence the compound’s reactivity and interactions. Bromine is a larger atom compared to chlorine and fluorine, which can affect the steric and electronic properties of the compound.
Properties
Molecular Formula |
C26H24BrNO4 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(dibenzylamino)-4-oxobutanoate |
InChI |
InChI=1S/C26H24BrNO4/c27-23-13-11-22(12-14-23)24(29)19-32-26(31)16-15-25(30)28(17-20-7-3-1-4-8-20)18-21-9-5-2-6-10-21/h1-14H,15-19H2 |
InChI Key |
LPLYJAATGUUEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-naphthalene-1,5-diylbis[5-(1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11548207.png)
![4-chloro-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11548211.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11548218.png)
![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B11548225.png)
![N-[(E)-(4-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(4-nitrophenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11548228.png)
![N-(4-chlorobenzyl)-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11548232.png)

acetyl}hydrazinylidene)butanamide](/img/structure/B11548258.png)

![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,4-dimethoxyaniline](/img/structure/B11548266.png)
![N1-[(3E)-1-[(4-Aminophenyl)amino]-4-chloro-2,4-dinitrobuta-1,3-dien-1-YL]benzene-1,4-diamine](/img/structure/B11548269.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-3-bromobenzohydrazide](/img/structure/B11548271.png)

![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11548285.png)
